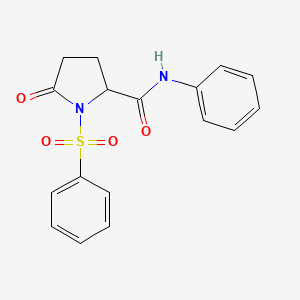![molecular formula C24H33NO5 B11074221 2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one](/img/structure/B11074221.png)
2-[(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes a morpholine ring, a cyclohexene ring, and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diethoxyphenyl Acetyl Intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with acetic anhydride in the presence of a catalyst to form the diethoxyphenyl acetyl intermediate.
Cyclohexene Ring Formation: The intermediate is then reacted with cyclohexanone under basic conditions to form the cyclohexene ring.
Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-5,5-DIMETHYL-3-MORPHOLINO-2-CYCLOHEXEN-1-ONE can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Diethoxyphenylacetic Acid: Shares the diethoxyphenyl group but differs in the rest of the structure.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with a different acetyl group.
Properties
Molecular Formula |
C24H33NO5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-morpholin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H33NO5/c1-5-29-21-8-7-17(14-22(21)30-6-2)13-19(26)23-18(25-9-11-28-12-10-25)15-24(3,4)16-20(23)27/h7-8,14H,5-6,9-13,15-16H2,1-4H3 |
InChI Key |
AIGZCAKCCCZISE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)C2=C(CC(CC2=O)(C)C)N3CCOCC3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


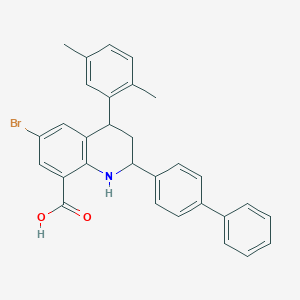
![7'-Amino-1-(3-fluorobenzyl)-2'-[(4-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11074142.png)
![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11074147.png)
![[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B11074152.png)
![3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11074156.png)
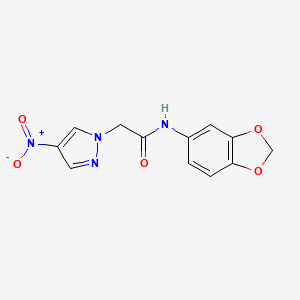
![1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11074177.png)
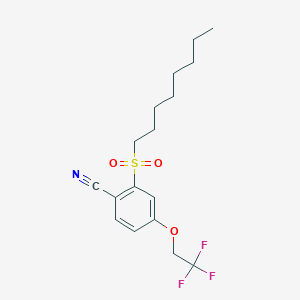
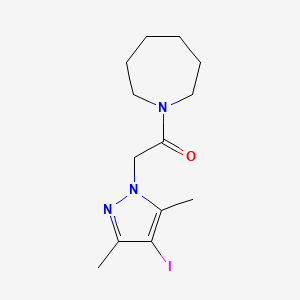
![9-(4-fluorophenyl)-2-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11074199.png)
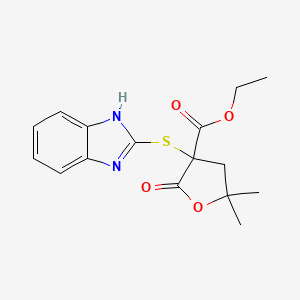
![2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11074201.png)
